1-Propene, 3,3-dichloro-
Description
The compound "1-Propene, 3,3-dichloro-" (theoretical structure: CH₂=CH–CCl₂) is a hypothetical dichlorinated propene derivative with two chlorine atoms at the third carbon. These compounds are critical in industrial applications (e.g., solvents, intermediates) but are often regulated due to environmental and health risks.
Properties
IUPAC Name |
3,3-dichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTNIWBNFSHDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073910 | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-57-5 | |
| Record name | 3,3-Dichloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, 3,3-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,3-DICHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIF84XGM76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-Propene, 3,3-dichloro- involves chlorination of propene , where chlorine atoms are introduced selectively at the 3-position of the propene molecule.
Chlorination of Propene : Propene undergoes a controlled reaction with chlorine gas, typically in the presence of a catalyst such as iron(III) chloride. This catalyst enhances the reaction rate and selectivity towards the formation of the 3,3-dichloro derivative.
Reaction Environment : The chlorination is carried out under carefully controlled temperature and pressure conditions to optimize yield and minimize by-products. The reaction is generally performed in chlorination reactors designed for continuous feed and reaction.
Purification : After the reaction, the crude product mixture is purified by distillation to separate unreacted propene, chlorine, and side products, yielding a high-purity 1-Propene, 3,3-dichloro- product.
Industrial Production Methods
Industrial-scale production of 1-Propene, 3,3-dichloro- typically employs:
Continuous Chlorination Reactors : Propene is continuously fed into large-scale reactors where it reacts with chlorine gas under optimized conditions.
Catalyst Use : Iron(III) chloride is commonly used to catalyze the chlorination reaction, improving efficiency and selectivity.
Optimization Parameters : Temperature, pressure, chlorine feed rate, and reaction time are tightly controlled to maximize yield and purity.
Product Recovery : The reaction mixture is subjected to fractional distillation to isolate 1-Propene, 3,3-dichloro- with high purity.
Alternative Preparation via 1,2,3-Trichloropropane Dehydrohalogenation
A related preparation method for dichloropropenes involves the dehydrohalogenation of 1,2,3-trichloropropane to yield dichloro-substituted propene derivatives, including 2,3-dichloro-1-propene, which is structurally close to 1-Propene, 3,3-dichloro-.
Process Description : An aqueous solution of caustic soda (sodium hydroxide) or potassium hydroxide is reacted with 1,2,3-trichloropropane, often obtained as a by-product from epichlorohydrin production.
Catalyst : Benzyltriethylammonium chloride is used as a phase transfer catalyst to enhance the reaction rate.
-
- Temperature: Typically between -10 °C and 30 °C, preferably 0 °C to 20 °C.
- Reaction Time: 1 to 5 hours.
- Molar Ratios: Caustic soda or potassium hydroxide is used in 2.5 to 5 equivalents relative to the pure 1,2,3-trichloropropane content.
- Catalyst Concentration: 0.1 to 3.0 mol% relative to 1,2,3-trichloropropane.
Purification : After reaction completion, liquid separation and distillation yield 2,3-dichloro-1-propene with purities up to 98%.
| Parameter | Value |
|---|---|
| Purity of 1,2,3-trichloropropane | 65–80% (industrial by-product) |
| Reaction Temperature | 0 to 20 °C |
| Reaction Time | 1–5 hours |
| Yield of 2,3-dichloro-1-propene | Up to 95.2% (based on trichloropropane) |
| Purity after simple distillation | ~90% |
| Purity after fractional distillation | >98% |
Note: While this method primarily yields 2,3-dichloro-1-propene, it is chemically related and relevant to the preparation of dichloropropene derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Direct Chlorination of Propene | Propene | Chlorine gas, FeCl3 catalyst | Controlled temp/pressure | Not specified | High (after distillation) | Industrial scale, continuous reactors |
| Dehydrohalogenation | 1,2,3-Trichloropropane | NaOH or KOH, benzyltriethylammonium chloride | 0–20 °C, 1–5 h, 2.5–5 equiv base | Up to 95.2 | Up to 98 | By-product feedstock, phase transfer catalyst |
| Sulfuryl Chloride Reaction (related) | 1-Chloro-2-methyl-propene | Sulfuryl chloride, amines/phosphines | 45–50 °C, 60–120 min, dark | >80 (up to 90) | 80–92 | For 3,3-dichloro-2-methyl-propene, informs chlorination chemistry |
Research Findings and Considerations
Catalyst Impact : Use of phase transfer catalysts (e.g., benzyltriethylammonium chloride) significantly improves reaction efficiency in dehydrohalogenation.
Temperature Control : Lower temperatures favor selective dichloroalkene formation and reduce side reactions.
Light Sensitivity : Chlorination reactions are sensitive to light, which can lead to unwanted by-products; reactions are often conducted in the dark or under subdued light.
Purification Techniques : Distillation under reduced pressure is preferred to avoid thermal rearrangements and to improve purity.
Industrial Advantage : Utilizing 1,2,3-trichloropropane as a by-product feedstock enhances cost-effectiveness and sustainability in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 3,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, 1-Propene, 3,3-dichloro- can undergo dehydrohalogenation to form dichloropropene.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Electrophiles: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Major Products:
Alcohols and Ethers: Formed through nucleophilic substitution.
Dichloropropene: Formed through elimination reactions.
Scientific Research Applications
1-Propene, 3,3-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a potential mutagen and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Employed as a solvent and as a starting material for the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-Propene, 3,3-dichloro- involves its interaction with nucleophiles and electrophiles. The chlorine atoms attached to the propene chain make the compound highly reactive towards nucleophiles, leading to substitution reactions. Additionally, the double bond in the propene moiety allows for addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the carbon atoms in the propene chain .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Chlorinated Propenes
Chemical Behavior and Reactivity
- 1,3-Dichloro-1-propene (cis/trans isomers): These isomers are highly reactive due to the conjugation of the double bond with chlorine substituents. The cis isomer (CAS 10061-01-5) is listed as a hazardous environmental pollutant, banned or restricted in multiple jurisdictions due to carcinogenicity and mutagenicity .
- 3,3,3-Trichloro-1-propene (CAS 2233-00-3) : Exhibits greater stability owing to the electron-withdrawing effect of three chlorine atoms at C3. Its gas-phase behavior (boiling point ~14.5°C) suggests volatility, aligning with applications in refrigerant precursors .
- 1,1,3-Trichloro-1-propene (CAS 2567-14-8) : Structural isomerism leads to distinct reactivity, particularly in allylic chlorination reactions. Its IUPAC Standard InChIKey (JFEVIPGMXQNRRF) differentiates it from 3,3,3-trichloro derivatives .
Table 2: Hazard Classifications and Regulatory Status
Biological Activity
1-Propene, 3,3-dichloro- (commonly referred to as 1,3-dichloropropene) is a chemical compound primarily utilized as a soil fumigant and in organic synthesis. Its biological activity has been the subject of extensive research due to its potential health impacts and environmental effects. This article delves into the biological activity of 1,3-dichloropropene, focusing on its toxicological profile, metabolic pathways, and associated health risks.
Toxicological Profile
1,3-Dichloropropene is classified as an alkylating agent. Its biological activity is characterized by its ability to form covalent bonds with nucleophiles in biological systems, leading to various toxic effects. The compound is known to cause respiratory irritation and has been linked to several health risks, including carcinogenicity and reproductive toxicity.
Key Toxicological Findings
- Respiratory Effects : Studies have shown that exposure to 1,3-dichloropropene can lead to significant alterations in respiratory tissues. In Fischer 344 rats exposed to high concentrations (90-150 ppm), hyperplastic changes were observed in both the nasal olfactory and respiratory epithelium .
- Genotoxicity : Research indicates that 1,3-dichloropropene can induce genetic mutations. A mixture of its cis and trans isomers has been shown to cause sister chromatid exchanges in human lymphocytes and DNA strand breaks in cultured mammalian cells .
- Carcinogenic Potential : Long-term exposure studies have indicated an increased incidence of bronchioalveolar adenomas in male mice exposed to high doses .
Metabolic Pathways
The metabolism of 1,3-dichloropropene involves several key steps:
- Hydrolysis : The primary hydrolysis product is 3-chloroallyl alcohol, which can further break down into chloroacrolein.
- Conjugation : Both cis- and trans-isomers are conjugated with glutathione and excreted as mercapturic acids. The rate of this conjugation process varies significantly between the isomers; the cis-isomer reacts four to five times faster than the trans-isomer .
- Elimination Half-Life : The plasma elimination half-life for the glutathione conjugate of 1,3-dichloropropene is approximately 17 hours, regardless of the inhalation exposure concentration .
Asthma Association
A notable study conducted on asthma emergency department visits in California from 2005 to 2011 revealed a significant association between short-term exposure to 1,3-dichloropropene and increased asthma-related health issues. Specifically, a 0.01 ppb increase in concentration was linked to a 13.5% increase in asthma ED visits . This association was particularly pronounced among specific demographic groups, including Non-Hispanic Black and Hispanic populations.
Occupational Exposure
Occupational exposure data indicate that workers handling 1,3-dichloropropene may be at risk for systemic effects such as respiratory irritation and skin sensitization. Historical data from California's Pesticide Illness Surveillance Program reported numerous cases of illnesses attributed to exposure during agricultural applications .
Summary Table of Biological Effects
Q & A
Q. How can 1-Propene, 3,3-dichloro- be synthesized, and what experimental conditions are critical for minimizing isomer formation?
Methodological Answer: Synthesis typically involves radical chlorination of propene derivatives or dehydrochlorination of polychlorinated alkanes. To minimize isomerization, control reaction temperature (<50°C) and use stereospecific catalysts. Monitor reaction progress via GC-MS to detect unintended isomers like 1,2- or 1,3-dichloropropene . Confirm product purity using NMR to distinguish between 3,3-dichloro and other positional isomers .
Q. What spectroscopic techniques are most effective for characterizing 1-Propene, 3,3-dichloro-?
Methodological Answer:
- GC-MS : Use a polar capillary column (e.g., DB-5MS) with electron ionization (EI) to resolve 3,3-dichloro from cis/trans-1,3-dichloro isomers. Reference NIST spectral libraries for fragmentation patterns (e.g., m/z 110 for [M-Cl]+) .
- ¹H NMR : The absence of vinylic protons in 3,3-dichloro-1-propene distinguishes it from 1,2- or 1,3-dichloro isomers. Expect singlet peaks for equivalent chlorinated carbons .
Advanced Research Questions
Q. How do environmental matrices (e.g., groundwater) influence the stability and degradation pathways of 1-Propene, 3,3-dichloro-?
Methodological Answer: Design groundwater simulations under aerobic/anaerobic conditions to assess hydrolysis and microbial degradation. Use EPA Method 8260B with purge-and-trap GC-MS to quantify degradation products like chlorinated aldehydes or carboxylic acids . Note that high solubility (insoluble in water, as seen in related dichloropropenes) may limit leaching but increase volatility .
Q. What computational methods predict the reactivity of 3,3-dichloro-1-propene in substitution or elimination reactions?
Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states. Compare activation energies for SN2 (backside attack) vs. E2 (anti-periplanar elimination) pathways. Validate predictions with kinetic experiments using UV-Vis monitoring of reaction intermediates .
Q. How can isomer-specific toxicity of 3,3-dichloro-1-propene be evaluated in ecological risk assessments?
Methodological Answer: Use Daphnia magna or zebrafish embryo assays to compare LC50 values with structurally similar compounds (e.g., 1,3-dichloropropene). Apply QSAR models to correlate chlorine position with bioaccumulation potential. Reference EPA STORET codes for environmental monitoring data (e.g., 34564 for sediment analysis) .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in CAS registry numbers for dichloropropene isomers?
Methodological Answer: Cross-reference EPA systematic names and NIST data. For example:
Q. What protocols ensure reproducibility in quantifying trace levels of 3,3-dichloro-1-propene in complex matrices?
Methodological Answer: Optimize solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace sampling. Validate recovery rates (≥85%) via spike-and-recovery tests in soil/sediment samples. Calibrate against NIST-traceable standards to minimize inter-lab variability .
Advanced Analytical Challenges
Q. How can chiral chromatography separate enantiomers of halogenated propene derivatives?
Methodological Answer: Use a Chiralcel OD-H column with hexane/isopropanol (95:5) mobile phase. Compare retention times with racemic standards. For 3,3-dichloro-1-propene, note that symmetry may preclude enantiomerism, but derivatives with asymmetric centers (e.g., bromo-dichloro analogs) require this approach .
Q. What role does chlorine substituent positioning play in the compound’s vibrational spectroscopy profile?
Methodological Answer: Analyze FT-IR spectra for C-Cl stretching modes:
- 3,3-dichloro-1-propene shows symmetric Cl-C-Cl stretching at 620 cm⁻¹.
- 1,3-dichloro isomers exhibit asymmetric stretches at 650–680 cm⁻¹.
Reference computed spectra from NIST Chemistry WebBook for validation .
Regulatory and Safety Considerations
Q. What occupational exposure limits (OELs) apply to 3,3-dichloro-1-propene?
Methodological Answer: While specific OELs for 3,3-dichloro are undefined, extrapolate from analogous compounds (e.g., 1,3-dichloropropene: TWA 1 ppm). Implement NIOSH-approved respirators and fume hoods during synthesis. Monitor workplace air using OSHA Method 1003 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
